![molecular formula C11H20N2 B1375178 1-{双环[2.2.1]庚烷-2-基}哌嗪 CAS No. 1365836-29-8](/img/structure/B1375178.png)

1-{双环[2.2.1]庚烷-2-基}哌嗪

描述

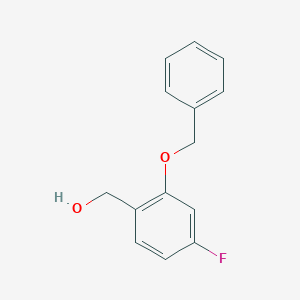

“1-{Bicyclo[2.2.1]heptan-2-yl}piperazine” is a compound that contains a bicyclo[2.2.1]heptane structure, also known as norbornane . Norbornane is an organic compound and a saturated hydrocarbon with the chemical formula C7H12 . It is a crystalline compound with a melting point of 88 °C . The carbon skeleton is derived from a cyclohexane ring with a methylene bridge in the 1,4- position, and is a bridged bicyclic compound .

Synthesis Analysis

The compound was originally synthesized by reduction of norcamphor . There are also other methods to synthesize compounds with a bicyclo[2.2.1]heptane structure. For example, a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes has been used to synthesize oxygenated 2-azabicyclo[2.2.1]heptanes .Molecular Structure Analysis

The molecular structure of norbornane consists of a cyclohexane ring with a methylene bridge in the 1,4- position . This forms a bridged bicyclic compound .Chemical Reactions Analysis

The chemical reactions of compounds with a bicyclo[2.2.1]heptane structure can vary. For instance, a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes has been used to synthesize oxygenated 2-azabicyclo[2.2.1]heptanes .Physical And Chemical Properties Analysis

Norbornane, the core structure of “1-{Bicyclo[2.2.1]heptan-2-yl}piperazine”, is a crystalline compound with a melting point of 88 °C . It has a molar mass of 96.17 g/mol .科学研究应用

1. 合成和药物化学应用

桥连双环哌嗪:桥连双环哌嗪在药物化学中具有重要意义。沃克和贝多尔(2012 年)的一项研究描述了 N3- 和 N6-单保护 3,6-二氮杂双环[3.1.1]庚烷的合成,这些化合物是制备新型桥连双环哌嗪的有用中间体 (Walker & Bedore, 2012)。

二氮杂双环庚烷的合成:刚性哌嗪同系物 2,5-二氮杂双环[2.2.1]庚烷 (DBH) 在药物化学和药物研究中得到广泛应用,正如贝纳特等人报道的那样(2013 年)。本研究为 DBH 提供了一个简洁的合成顺序 (Beinat et al., 2013)。

2. 分析化学应用

- 非肽拮抗剂的测定:克莱恩、库斯马和马图舍夫斯基(1999 年)开发了一种灵敏且选择性强的分析方法,用于测定人血浆中的非肽催产素受体拮抗剂。该方法基于液-液萃取,然后进行自动柱前化学衍生化 (Kline, Kusma, & Matuszewski, 1999)。

3. 制药应用

- 环丙沙星类似物的合成:泰勒等人(2010 年)讨论了使用取代的 2,5-二氮杂双环[4.1.0]庚烷作为通用哌嗪替代物合成环丙沙星类似物及其生物活性。该类似物表现出与母体药物相似的抗菌活性 (Taylor et al., 2010)。

4. 化学合成研究

- 哌嗪的对映选择性合成:莫迪尼等人(2014 年)专注于对映选择性合成多取代哌嗪和氧哌嗪,这些化合物由于对生物活性的影响而在药物化学中至关重要 (Mordini et al., 2014)。

5. 有机化学应用

- [2+2]-光环加成反应在药物发现中的应用:斯卡连科等人(2018 年)详细阐述了 N-苄基马来酰亚胺与烯烃的 [2+2]-光化学分子间环加成反应。所得化合物转化为哌啶、吗啉、哌嗪和 GABA 的双环和三环类似物,这些化合物是药物发现的高级构建模块 (Skalenko et al., 2018)。

6. 抗癌研究

- 抗骨癌活性:吕等人(2019 年)研究了一种具有哌嗪结构的杂环化合物对人骨癌细胞系的体外抗癌活性。该研究使用分子对接来研究该化合物的潜在抗病毒活性 (Lv et al., 2019)。

7. 药理学应用

- 抗精神病潜力:斯米德等人(2005 年)合成了一系列新型的双环 1-杂芳基-4-[ω-(1H-吲哚-3-基)烷基]哌嗪,这些化合物是有效的体外多巴胺 D(2) 受体拮抗剂,并且作为血清素再摄取抑制剂具有很高的活性。这些化合物在药理学体内活性方面显示出前景 (Smid et al., 2005)。

未来方向

The future directions for “1-{Bicyclo[2.2.1]heptan-2-yl}piperazine” and similar compounds could involve further exploration of their synthesis methods, chemical reactions, and potential applications. For instance, the development of enantioselective approaches to functionalized bicyclo[2.2.1]heptanes is critical for target-oriented and diversity-oriented syntheses of related biologically significant molecules .

作用机制

Target of Action

The primary target of 1-{Bicyclo[2.2.1]heptan-2-yl}piperazine is the muscarinic receptor . This receptor plays a crucial role in the nervous system, mediating various physiological functions such as heart rate, smooth muscle contraction, and glandular secretion .

Mode of Action

1-{Bicyclo[2.2.1]heptan-2-yl}piperazine acts as a muscarinic receptor antagonist . It binds to the muscarinic receptors, blocking the action of acetylcholine, a neurotransmitter. This blockade prevents the activation of the receptor and inhibits the downstream effects of acetylcholine .

Biochemical Pathways

The antagonistic action of 1-{Bicyclo[2.2.1]heptan-2-yl}piperazine on muscarinic receptors affects several biochemical pathways. These include pathways involved in the regulation of heart rate, smooth muscle contraction, and glandular secretion . The compound’s action can lead to a decrease in heart rate, relaxation of smooth muscles, and reduced glandular secretion .

Pharmacokinetics

The pharmacokinetics of 1-{Bicyclo[22As a muscarinic receptor antagonist, it is expected to have good bioavailability and to be metabolized and excreted by the body’s standard processes .

Result of Action

The molecular and cellular effects of 1-{Bicyclo[2.2.1]heptan-2-yl}piperazine’s action include a decrease in heart rate, relaxation of smooth muscles, and reduced glandular secretion . These effects can help in the treatment of conditions such as parkinsonism and extrapyramidal symptoms induced by neuroleptic drugs .

属性

IUPAC Name |

1-(2-bicyclo[2.2.1]heptanyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2/c1-2-10-7-9(1)8-11(10)13-5-3-12-4-6-13/h9-12H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLAVOYVMTSPJFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC1CC2N3CCNCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]aniline](/img/structure/B1375109.png)

![9-(Thiophen-2-ylmethyl)-9-azabicyclo[3.3.1]nonan-3-one](/img/structure/B1375110.png)